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Compound of Interest

Compound Name: XL-126

Cat. No.: B12382674 Get Quote

LRRK2 activity is implicated in several cellular processes, and its aberrant kinase activity is a

focal point for therapeutic intervention. Two primary strategies have emerged to counteract

hyperactive LRRK2: direct kinase inhibition and targeted protein degradation.

Kinase Inhibitors: These small molecules typically function by competing with ATP to block

the kinase's phosphotransferase activity. They are often categorized as Type I or Type II

inhibitors based on their binding mode to the kinase domain.

PROTAC Degraders: This newer modality utilizes the cell's own ubiquitin-proteasome system

to eliminate the target protein entirely, rather than just inhibiting its enzymatic function. A

PROTAC molecule consists of a ligand that binds to the target protein (LRRK2), a linker, and

a ligand for an E3 ubiquitin ligase.

This guide will compare XL01126, a PROTAC degrader, with several notable LRRK2 kinase

inhibitors: DNL201, GNE-7915, and Rebastinib.

Comparative Performance Data
The following tables summarize the quantitative data for XL01126 and other selected LRRK2

inhibitors, providing a basis for objective comparison of their performance.

Table 1: In Vitro Potency and Efficacy
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Compound
Mechanism
of Action

Target IC50/DC50 Dmax Cell Line

XL01126
PROTAC

Degrader
WT LRRK2

DC50: 32

nM[1]
82%[2] MEFs

G2019S

LRRK2

DC50: 14

nM[1]
90%[2] MEFs

Human

LRRK2

DC50 (24h):

17 nM
- PBMCs

GNE-7915
Type I Kinase

Inhibitor
LRRK2

IC50: 9 nM[3]

[4]
N/A -

DNL201
Type I Kinase

Inhibitor
LRRK2 - N/A -

Rebastinib

Type II

Kinase

Inhibitor

WT LRRK2
IC50: 192

nM[5]
N/A -

G2019S

LRRK2

IC50: 737

nM[5]
N/A -

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Dmax: Maximum degradation. MEFs: Mouse Embryonic Fibroblasts. PBMCs: Peripheral Blood

Mononuclear Cells. N/A: Not Applicable.
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Compound
Kinase
Selectivity

BBB Penetrant
Oral
Bioavailability

Key Features

XL01126

Selective for

LRRK2

degradation.

LRRK1 and other

related proteins

unaffected.[6]

Yes[2][7]
Yes (F=15% in

mice)[2][7]

Fast and potent

degradation;

forms a

cooperative

ternary complex

with VHL and

LRRK2.[2][7]

GNE-7915

Highly selective;

only TTK showed

>50% inhibition

out of 187

kinases at 0.1

µM.[3]

Yes[3][4]

Good oral

exposure in rats.

[4]

Potent, brain-

penetrant

inhibitor.[3][4]

DNL201 Selective Yes[8][9][10] -

Well-tolerated in

Phase 1/1b

clinical trials;

demonstrates

target

engagement and

lysosomal

biomarker

modulation.[8][9]

[10]

Rebastinib

Not selective for

LRRK2; inhibits

other

serine/threonine

and tyrosine

kinases.[5]

- -

Type II inhibitor

that binds to the

inactive

conformation of

LRRK2.[11]

BBB: Blood-Brain Barrier. F: Bioavailability.
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Signaling Pathways and Experimental Workflows
Visualizing the LRRK2 signaling pathway and the experimental workflows used to assess these

compounds is crucial for a comprehensive understanding.
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Caption: LRRK2 signaling pathway and points of therapeutic intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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